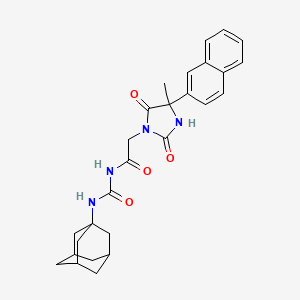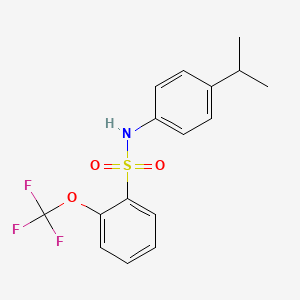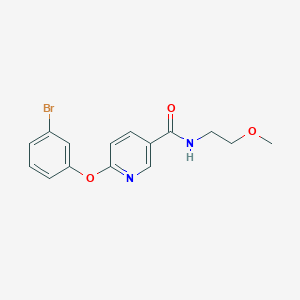![molecular formula C23H31N5O B7550714 N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide, commonly known as ACPD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD belongs to the class of adamantyl-substituted piperazines and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. ACPD has been shown to have neuroprotective effects by reducing the excitotoxicity caused by excessive N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor activation. ACPD has also been studied for its potential use in treating drug addiction, as it has been shown to reduce cocaine and nicotine self-administration in animal models.
Wirkmechanismus
ACPD acts as a potent antagonist of the N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor by binding to the glycine-binding site of the receptor. This binding inhibits the activation of the receptor by reducing the binding of glycine to the receptor. ACPD has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and dopamine systems.
Biochemical and Physiological Effects
ACPD has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing GABA release, and reducing the activity of dopamine neurons. ACPD has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ACPD in lab experiments is its potency and specificity as an N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor antagonist. ACPD has also been shown to have a long half-life, which allows for sustained effects in animal models. However, one limitation of using ACPD is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Zukünftige Richtungen
There are several future directions for research on ACPD. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have potential as a treatment for drug addiction, and further research is needed to explore this potential application. Additionally, further studies are needed to explore the potential toxicity of ACPD and its long-term effects on the brain.
Synthesemethoden
The synthesis of ACPD involves the reaction of 1-adamantylamine with 4-cyanopyridine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 1-(2-chloroethyl)piperazine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16(22(29)26-23-12-18-8-19(13-23)10-20(9-18)14-23)27-4-6-28(7-5-27)21-11-17(15-24)2-3-25-21/h2-3,11,16,18-20H,4-10,12-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYUYRPTSZHRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4CCN(CC4)C5=NC=CC(=C5)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-acetamidophenyl)methyl]-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7550631.png)
![6-methyl-N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550638.png)
![1,3-dimethyl-6-phenyl-N-(1-phenylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550645.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7550653.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
